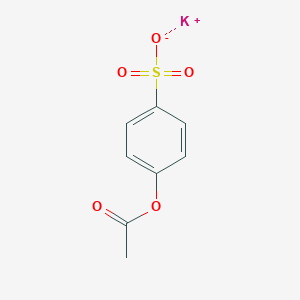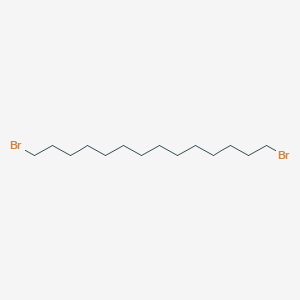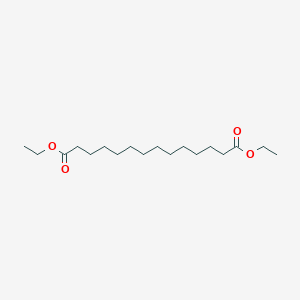
1-Phenol-4-sulfonic acid acetate potassium salt
Overview
Description
It is a white crystalline powder that is soluble in water and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium 4-(acetyloxy)benzene-1-sulfonate typically involves the sulfonation of 4-cumene followed by neutralization with potassium hydroxide or potassium carbonate . The reaction conditions often include the use of a continuous reactor, such as a falling film reactor, to ensure efficient sulfonation.
Industrial Production Methods: In industrial settings, the production of potassium 4-(acetyloxy)benzene-1-sulfonate follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-(acetyloxy)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various organic compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
Potassium 4-(acetyloxy)benzene-1-sulfonate is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 4-(acetyloxy)benzene-1-sulfonate involves its interaction with molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, while the acetoxy group can undergo hydrolysis to release acetic acid. These interactions can affect cellular processes and biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Potassium 4-cumenesulfonate: Similar in structure but lacks the acetoxy group.
Sodium 4-(acetyloxy)benzene-1-sulfonate: Similar but with sodium instead of potassium as the counterion.
Potassium p-toluenesulfonate: Similar sulfonate group but with a methyl group instead of an acetoxy group.
Uniqueness: Potassium 4-(acetyloxy)benzene-1-sulfonate is unique due to the presence of both the sulfonate and acetoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both functional groups.
Properties
IUPAC Name |
potassium;4-acetyloxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S.K/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLGUYDKYZWWSO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635769 | |
| Record name | Potassium 4-(acetyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110949-38-7 | |
| Record name | Potassium 4-(acetyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-mercapto-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)






